2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
The compound contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzo[d]thiazol-2-yl group, which is a common moiety in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and benzo[d]thiazol-2-yl groups. These groups are likely to influence the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might enhance its water solubility .Scientific Research Applications
Structure-Activity Relationships in Drug Design
Research on related compounds has shown that modifications to the thiazole and benzothiazole rings can significantly impact the metabolic stability and efficacy of inhibitors targeting the PI3Kα and mTOR pathways, which are critical in cancer research. For example, the study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the exploration of various heterocycles to improve metabolic stability, revealing the importance of structural modifications for enhancing drug properties (Stec et al., 2011).
Antimicrobial Activity of Novel Compounds
The synthesis and evaluation of new sulphonamide derivatives have demonstrated antimicrobial activity, showcasing the potential of thiazole and benzothiazole derivatives as bases for developing new antimicrobial agents. The study by Fahim and Ismael (2019) provides insights into the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial properties (Fahim & Ismael, 2019).
Determination of Drug Precursors' Acidity Constants
Investigating the acidity constants (pKa) of drug precursors can inform the design of more effective pharmaceuticals. A study on newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives measured their pKa values to understand their behavior in different pH environments, which is crucial for optimizing drug absorption and distribution (Duran & Canbaz, 2013).
Exploration of Antimalarial and COVID-19 Potential
The theoretical and experimental investigation into the antimalarial and potential COVID-19 treatment applications of sulfonamide derivatives illustrates the versatility of thiazole and benzothiazole-based compounds. This research underscores the importance of computational and molecular docking studies in identifying promising therapeutic agents for infectious diseases (Fahim & Ismael, 2021).
Antiproliferative Activity Against Cancer Cell Lines
The evaluation of thiazolidine-2,4-dione derivatives for their antiproliferative activity against various human cancer cell lines indicates the potential of thiazole-based compounds in cancer therapy. Research findings highlight the critical role of specific substituents on the thiazole moiety in determining the compounds' efficacy against cancer cells (Chandrappa et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c1-8-12(22-9(2)16-8)7-14(19)18-15-17-11-5-4-10(24(3,20)21)6-13(11)23-15/h4-6H,7H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDRYOYMXKAHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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